[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is a diacylglycerol compound consisting of one chain of linoleic acid (18:2(9Z,12Z)) and one chain of gamma-linolenic acid (18:3(6Z,9Z,12Z)). These fatty acids are essential components of cell membranes and play crucial roles in various biological processes. Linoleic acid is an omega-6 fatty acid, while gamma-linolenic acid is an omega-6 fatty acid with anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of glycerol with linoleic acid and gamma-linolenic acid. The reaction is catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using bioreactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The ester bonds can be hydrolyzed and substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at room temperature.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed to reduce the double bonds.
Substitution: Hydrolysis reactions use acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Monoacylglycerols and free fatty acids.
Scientific Research Applications
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its anti-inflammatory properties and potential therapeutic applications in conditions like arthritis and eczema.
Industry: Used in the formulation of cosmetics and dietary supplements due to its beneficial fatty acid composition.
Mechanism of Action
The mechanism of action of [(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The molecular targets include cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
DG(180/182(9Z,12Z)/00): Contains stearic acid and linoleic acid.
DG(181(9Z)/182(9Z,12Z)/00): Contains oleic acid and linoleic acid.
DG(183(9Z,12Z,15Z)/180/00): Contains alpha-linolenic acid and stearic acid.
Uniqueness
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is unique due to its combination of linoleic acid and gamma-linolenic acid, which provides both structural and functional benefits. The presence of gamma-linolenic acid imparts anti-inflammatory properties, making it distinct from other diacylglycerols that do not contain this fatty acid.
Properties
Molecular Formula |
C39H66O5 |
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Molecular Weight |
614.9 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,24,26,37,40H,3-10,15-16,21-23,25,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,26-24-/t37-/m0/s1 |
InChI Key |
ZDBLXLQFRZTIIU-ZEYSAPHZSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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